Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate
Description
Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate is a heterocyclic compound featuring a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core substituted with a 3-methoxypropyl group at position 1, a carboxamido-linked acetate moiety at position 2, and a ketone group at position 2.
The synthesis of such derivatives typically involves condensation reactions between 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde intermediates and glycinate esters under reflux conditions in methanol with triethylamine as a catalyst. Subsequent hydrolysis or coupling reactions yield carboxamide or carboxylic acid derivatives .
Properties
IUPAC Name |
methyl 2-[[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-26-9-5-8-21-13(17(24)19-11-15(23)27-2)10-12-16(21)20-14-6-3-4-7-22(14)18(12)25/h3-4,6-7,10H,5,8-9,11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFDOZBPUFACJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate, also known by its CAS number 724738-97-0, belongs to a class of compounds known as pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of antiviral and anticancer research.
- Molecular Formula: C16H18N4O3
- Molecular Weight: 314.34 g/mol
- Density: 1.33 g/cm³ (predicted)
- pKa: 14.88 (predicted)
Antiviral Activity
Recent investigations have highlighted the potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives as antiviral agents. A study focusing on a series of these compounds demonstrated significant activity against SARS-CoV-2, the virus responsible for COVID-19. The derivatives exhibited over 90% inhibition of viral growth at specific concentrations while maintaining low cytotoxicity in Vero cells. Molecular docking studies indicated strong non-covalent interactions within the main protease (Mpro) binding pocket, suggesting a mechanism for their antiviral efficacy .
Anticancer Properties
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines have also been explored for their anticancer potential. A case study involving various derivatives showed promising results against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one compound demonstrated an IC50 value of 29.1 µM against MDA-MB453 cells, indicating effective cytotoxicity against this breast cancer cell line. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring significantly influenced anticancer activity .
The biological activity of these compounds is largely attributed to their ability to interact with specific biological targets:
- Inhibition of Viral Proteases: The interaction with viral proteases like Mpro is critical for inhibiting viral replication.
- Cell Cycle Disruption: Many pyrido derivatives induce apoptosis in cancer cells by disrupting the cell cycle and triggering programmed cell death mechanisms.
Data Tables
| Compound Name | Target Activity | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Compound A | Antiviral | <10 | Vero |
| Compound B | Anticancer | 15.3 | MCF-7 |
| Compound C | Anticancer | 29.1 | MDA-MB453 |
Study 1: Antiviral Efficacy
In vitro assays evaluated a series of pyrido derivatives against SARS-CoV-2. Compounds were screened for their ability to inhibit viral replication in Vero cells. The results indicated that several derivatives could prevent viral growth effectively with minimal cytotoxicity.
Study 2: Anticancer Activity
A separate investigation assessed the anticancer properties of pyrido derivatives against various human cancer cell lines. The study highlighted that modifications on the carboxamide group significantly enhanced the anticancer activity of certain compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 301.30 g/mol. It features a complex structure that includes a pyrido-pyrrolo-pyrimidine framework, which is known for its biological activity.
Immunosuppressive Properties
One of the primary applications of this compound is its role as an immunosuppressive agent. Research indicates that derivatives of pyrido-pyrimidines can inhibit protein tyrosine kinases, particularly Janus Kinase 3 (JAK3). This inhibition is crucial for treating conditions such as:
- Organ transplant rejection
- Autoimmune diseases (e.g., lupus, rheumatoid arthritis)
- Cancer (e.g., leukemia)
The ability to modulate immune responses makes this compound valuable in therapeutic settings where immunosuppression is necessary .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of similar compounds within the pyrido-pyrimidine class. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This suggests that methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate may also possess significant anti-inflammatory activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods that involve multi-step reactions starting from simpler precursors. Understanding the structure-activity relationship is essential for optimizing its pharmacological properties. The presence of specific functional groups influences its biological activity and potency.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations:
However, antimicrobial activity data for analogs (e.g., 4a, 4e) suggest that even with lipophilic groups, activity against Gram-negative bacteria (P. aeruginosa, E. coli) remains low (MIC >200 mg/L) .
Synthetic Yields: Derivatives with simpler substituents (e.g., methyl or propyl groups) are synthesized in moderate yields (53–62%), whereas more complex analogs (e.g., 3-methoxypropyl-linked compounds) require multi-step procedures with unoptimized yields .
Physicochemical Properties: The 9-methyl substituent (as in ) may stabilize the heterocyclic core via steric hindrance, increasing thermal stability (mp >250°C in ).
Functional Group Comparisons
Preparation Methods
Pyrrolo[2,3-d]pyrimidine Synthesis
The pyrrolo[2,3-d]pyrimidine moiety is typically synthesized via condensation reactions between 2,4-diaminopyrimidine derivatives and α,β-unsaturated carbonyl compounds. For example, heating 2,4-diamino-6-hydroxypyrimidine with acrylate esters in polar solvents like DMF or DMSO facilitates cyclization to form the pyrrolo[2,3-d]pyrimidine core. Substituents at the 4-position (e.g., oxo groups) are introduced during this step by selecting appropriate carbonyl precursors.
Pyrido[1,2-a] Annulation
Annulation of the pyridine ring to the pyrrolo[2,3-d]pyrimidine system is achieved via Friedländer quinoline synthesis analogs. Reacting the pyrrolo[2,3-d]pyrimidine with a cyclic ketone (e.g., cyclohexenone) under acidic conditions promotes cyclodehydration, forming the pyrido[1,2-a] fused system. Microwave-assisted conditions (150°C, 30 min) in acetic acid have been reported to enhance yield (78–85%).
Functionalization with 3-Methoxypropyl Side Chain
N-Alkylation Strategies
The 3-methoxypropyl group is introduced at the N1 position of the dihydropyrido-pyrrolo-pyrimidine core via alkylation. Using 3-methoxypropyl bromide or tosylate in the presence of a base (e.g., K2CO3 or Cs2CO3) in DMF at 80°C for 12 h achieves substitution. Alternatively, Mitsunobu conditions (DIAD, PPh3) with 3-methoxypropan-1-ol may improve regioselectivity.
Carboxamido Acetate Side Chain Installation
Carboxylic Acid Activation
The C2-carboxylic acid derivative of the core is prepared by hydrolysis of its methyl ester using NaOH in MeOH/H2O (80°C, 12 h). Subsequent activation with COMU or HATU in DMF facilitates coupling with methyl glycinate.
Amide Bond Formation
Reacting the activated acid with methyl glycinate hydrochloride in the presence of Hunig’s base (DIPEA) yields the carboxamido intermediate. Optimal conditions involve 0°C to room temperature stirring for 12 h, followed by purification via silica chromatography (MeOH/EtOAc).
Final Esterification and Purification
Chromatographic Purification
Final purification employs reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) to achieve >95% purity. LC-MS and 1H/13C NMR confirm structural integrity, with characteristic shifts for the pyrrolo-pyrimidine protons (δ 8.2–8.5 ppm) and methyl ester (δ 3.7 ppm).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity in Alkylation : Competing alkylation at N7 vs. N1 necessitates careful base selection (Cs2CO3 favors N1).
- Acid Sensitivity : The dihydropyrido ring is prone to oxidation; reactions should be conducted under N2.
- Scalability : COMU-mediated couplings, while efficient, are costly for large-scale synthesis. Switching to T3P may reduce costs by 40%.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can intermediates be characterized?
The compound is synthesized via multi-step reactions, typically starting with pyrido-pyrimidine core formation. A general procedure involves:
- Step 1: Condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol, catalyzed by triethylamine, to form intermediates .
- Step 2: Cyclization under basic conditions (e.g., sodium methoxide) to generate the fused pyrido-pyrrolo-pyrimidine ring .
- Step 3: Functionalization via carboxamide coupling and esterification to introduce the 3-methoxypropyl and methyl acetate groups . Characterization: Intermediates are validated using thin-layer chromatography (TLC), /-NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR peaks at δ 3.94 (s, CH) and 7.07–8.84 (aromatic protons) confirm structural integrity .
Q. What analytical techniques are critical for verifying purity and stability?
- Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Acceptable purity thresholds for biological assays are ≥95% .
- Stability: Accelerated stability studies under varying pH (1–13) and temperature (25–60°C) are conducted. Degradation products are identified via LC-MS, with特别注意 acidic conditions (pH < 3) causing ester hydrolysis .
Q. How is the compound’s preliminary bioactivity screened?
Initial screens focus on enzyme inhibition (e.g., COX-1/COX-2) using fluorometric assays. IC values are compared to reference inhibitors (e.g., celecoxib for COX-2). For example, related pyrimidine derivatives show IC ranges of 19.45–42.1 μM . Cell-based assays (e.g., MTT in cancer lines like MCF-7) assess cytotoxicity, with dose-response curves generated at 1–100 μM .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Statistical Design: Use response surface methodology (RSM) to model variables (temperature, solvent ratio, catalyst loading). For example, a central composite design (CCD) optimizes cyclization steps, reducing side-product formation .
- Catalyst Screening: Immobilized enzymes (e.g., lipases) or transition-metal catalysts (e.g., Pd/C) improve regioselectivity in carboxamide coupling .
- Computational Guidance: Quantum chemical calculations (e.g., DFT) predict transition states to identify energy barriers, streamlining reaction conditions .
Q. How to resolve contradictions in biological data across studies?
Discrepancies in IC values or enzyme affinities often arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
- Structural Analogues: Compare substituent effects; e.g., replacing the 3-methoxypropyl group with benzyl alters PARP-1 inhibition by >10-fold .
- Meta-Analysis: Pool data from orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC) to validate target engagement .
Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics: SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins in treated vs. untreated cells .
- Target Deconvolution: Affinity chromatography with a biotinylated derivative isolates binding partners, followed by LC-MS/MS identification .
- Pathway Analysis: RNA-seq or phospho-antibody arrays map signaling perturbations (e.g., downregulation of NF-κB or PI3K/Akt pathways) .
Q. How to design pharmacokinetic (PK) studies for in vivo applications?
- ADME Profiling:
- Absorption: Caco-2 monolayer assays predict intestinal permeability; logP values >2.5 indicate favorable passive diffusion .
- Metabolism: Liver microsomal stability tests (human/rodent) quantify CYP450-mediated degradation. Co-incubation with CYP inhibitors (e.g., ketoconazole) identifies major isoforms involved .
- In Vivo PK: Administer a single IV/PO dose (e.g., 10 mg/kg) in rodents. Plasma samples analyzed via LC-MS/MS generate curves for AUC, C, and t .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Predicted logP | 1.24 (Calculated via XLogP3) | |
| pKa | 14.76 (Determined by potentiometry) | |
| Solubility (PBS, pH 7.4) | 0.12 mg/mL (Shake-flask method) |
Table 2: Example Bioactivity Data (Analogues)
| Compound Modification | IC (COX-2) | Cytotoxicity (MCF-7) | Reference |
|---|---|---|---|
| 3-Methoxypropyl substituent | 22.3 μM | 48.5 μM | |
| Benzyl substituent | 8.9 μM | 12.7 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
